1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol

Catalog No.
S1909188
CAS No.
887352-28-5
M.F
C12H21NO4S
M. Wt
275.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methane...

CAS Number

887352-28-5

Product Name

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol

IUPAC Name

(1-acetyl-2,2,5,5-tetramethylpyrrol-3-yl)methyl methanesulfonate

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

InChI

InChI=1S/C12H21NO4S/c1-9(14)13-11(2,3)7-10(12(13,4)5)8-17-18(6,15)16/h7H,8H2,1-6H3

InChI Key

HKGUPHQKSUFHMO-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C

Canonical SMILES

CC(=O)N1C(C=C(C1(C)C)COS(=O)(=O)C)(C)C

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol is a synthetic compound with the chemical formula C₁₃H₁₉N₁O₄S. It is classified as a spin label, which is a type of stable free radical used in electron paramagnetic resonance (EPR) spectroscopy. This compound appears as a brownish oil or semi-solid and has a molecular weight of 275.36 g/mol. Its structure features a pyrroline ring, which contributes to its unique chemical properties and reactivity .

Typical of spin labels, including oxidation and reduction processes. These reactions are often utilized to study molecular dynamics and interactions in biological systems. The methanesulfonyl group can also participate in nucleophilic substitution reactions, making it versatile in synthetic organic chemistry. The presence of the acetyl group enhances its reactivity by providing a site for further functionalization .

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol has been studied for its biological activities primarily as a spin label in EPR studies. It is used to investigate membrane dynamics, protein folding, and interactions within cellular environments. The compound's ability to penetrate biological membranes allows it to serve as a probe in various biological systems, providing insights into molecular behavior under physiological conditions .

The synthesis of 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol typically involves several steps:

  • Formation of the Pyrroline Ring: The initial step often includes the reaction of suitable precursors to form the pyrroline structure.
  • Acetylation: The introduction of the acetyl group can be achieved through acetic anhydride or acetyl chloride in the presence of a base.
  • Methanesulfonylation: The final step involves the addition of methanesulfonyl chloride to introduce the methanesulfonyl group onto the pyrroline ring.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol is primarily used in research applications:

  • EPR Spectroscopy: As a spin label for studying molecular dynamics.
  • Biochemical Research: To investigate protein-lipid interactions and conformational changes in biomolecules.
  • Drug Development: Potentially useful in evaluating drug interactions at the molecular level .

Interaction studies involving 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol focus on its role as a spin probe in various systems. These studies often assess how the compound interacts with proteins and membranes under different conditions. For instance, it has been used to explore changes in membrane fluidity and protein conformational states upon ligand binding or environmental changes .

Several compounds share structural similarities with 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol. Here are some notable examples:

Compound NameStructureUnique Features
1-Oxyl-2,2,5,5-tetramethylpyrrolineStructureCommonly used as a spin label but lacks the methanesulfonyl group
Ethyl 1-acetyl-2,2,5,5-tetramethylpyrrolineSimilar structure with an ethyl group instead of methanesulfonylUsed for similar applications but may have different solubility characteristics
4-Methoxycarbonyl-2,2,6,6-tetramethylpiperidineDifferent ring structure but similar reactivityOften used in studies requiring different steric effects

The uniqueness of 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol lies in its specific combination of functional groups that allow for distinct interactions within biological systems compared to other spin labels .

This compound's application as a versatile tool in EPR spectroscopy highlights its importance in advancing our understanding of molecular dynamics and interactions within complex biological environments.

Multi-Step Synthesis Protocols

Acetylation Strategies for Pyrroline Derivatives

The synthesis of acetylated pyrroline derivatives represents a critical pathway in heterocyclic chemistry. Acetylation strategies for pyrroline compounds can be broadly categorized into direct and indirect methodologies, each offering distinct advantages for accessing the desired 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline framework [1].

Traditional acetylation protocols for pyrroline derivatives employ acetic anhydride as the primary acetylating agent. The reaction typically proceeds under solvent-free conditions at moderate temperatures (80-85 degrees Celsius) in the presence of an inert atmosphere [2]. However, recent developments have demonstrated that catalyst-free approaches can achieve complete conversion of substrates with high selectivity under milder conditions. These optimized protocols provide acetylation of alcohols, amines, phenols, and thiols using acetic anhydride under ambient air atmosphere at temperatures as low as room temperature [2].

The acetylation of nitrogen-containing heterocycles such as pyrroline derivatives follows a nucleophilic substitution mechanism. The nitrogen atom of the pyrroline ring acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. This process is facilitated by the enhanced nucleophilicity of the nitrogen in the strained five-membered ring system [2].

For 2,2,5,5-tetramethyl-3-pyrroline derivatives, the steric hindrance introduced by the four methyl groups necessitates careful optimization of reaction conditions. The tetramethyl substitution pattern creates a sterically congested environment around the nitrogen center, which can influence the rate and regioselectivity of acetylation [3]. Temperature control becomes crucial, as elevated temperatures may promote side reactions or rearrangements of the sensitive pyrroline framework.

Alternative acetylation strategies have emerged for challenging substrates. The use of acetyl chloride in combination with triethylamine as a base provides an effective method for acetylating sterically hindered amines [4]. This approach offers better control over reaction stoichiometry and minimizes the formation of unwanted by-products. The reaction proceeds through the formation of an acyl chloride-amine complex, followed by elimination of hydrogen chloride to yield the desired acetamide product [4].

Solid-supported acetylation methodologies have also been developed for pyrroline derivatives. These approaches utilize polymer-bound acetylating agents or catalysts to facilitate product isolation and purification. The heterogeneous nature of these systems allows for easy separation of products from reagents, reducing the need for extensive chromatographic purification [5].

Methanesulfonylmethanol Functionalization Techniques

The introduction of methanesulfonylmethanol moieties into organic molecules represents a sophisticated synthetic challenge requiring specialized functionalization techniques. Methanesulfonate esters are versatile intermediates in organic synthesis, serving as excellent leaving groups for nucleophilic substitution and elimination reactions [6].

The formation of methanesulfonate esters typically proceeds through the reaction of alcohols with methanesulfonyl chloride in the presence of a non-nucleophilic base [7]. This reaction follows an Addition-Elimination mechanism where the alcohol first attacks the sulfur center of methanesulfonyl chloride, followed by elimination of chloride ion. The process is highly dependent on the nucleophilicity of the alcohol and the steric environment around the hydroxyl group [7].

For the synthesis of methanesulfonylmethanol derivatives, specialized protocols have been developed to address the dual functionality of the target molecule. The presence of both a methanesulfonate ester and a free hydroxyl group requires careful protection-deprotection strategies to avoid unwanted side reactions [8].

Recent investigations have revealed that methanesulfonate ester formation is exclusively dependent upon concentrations of sulfonate anion and protonated alcohol present in solution [6]. This mechanistic insight has led to improved synthetic protocols that optimize reaction conditions based on acid-base equilibria rather than simple stoichiometric considerations [6].

A critical advancement in methanesulfonyl functionalization involves the use of mechanistic studies to understand ester formation kinetics [8]. These studies demonstrate that sulfonate esters cannot form even at trace levels if any acid present is neutralized with even the slightest excess of base [6]. This finding has important implications for synthetic design, as it provides a clear pathway for controlling unwanted ester formation during complex multi-step syntheses [6].

Temperature-dependent studies have shown that methanesulfonate ester formation rates increase significantly with elevated temperatures [8]. However, competing solvolysis reactions become more prominent at higher temperatures, necessitating careful optimization of reaction conditions to maximize product yield and purity [8].

The introduction of methanesulfonylmethanol functionality into pyrroline frameworks requires consideration of the electronic properties of the heterocyclic system. The electron-rich nature of the pyrroline ring can influence the reactivity of adjacent functional groups, potentially affecting the efficiency of methanesulfonyl installation .

Industrial-scale methodologies for methanesulfonate ester preparation have focused on optimizing reaction conditions for higher yields and purity [10]. These processes typically involve large-scale reactions using similar synthetic routes to laboratory procedures, with modifications to accommodate continuous processing and improved product isolation techniques [10].

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprinting

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for structural characterization of pyrroline derivatives, providing detailed information about molecular connectivity and conformational dynamics [11]. The NMR fingerprinting of 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol requires sophisticated multi-dimensional techniques to resolve the complex overlapping signals characteristic of this highly substituted heterocyclic system [11].

Proton Nuclear Magnetic Resonance (¹H NMR) analysis of pyrroline derivatives reveals characteristic chemical shift patterns that reflect the electronic environment of the five-membered ring system [11]. The pyrroline ring protons typically appear in the range of 2.5-6.0 parts per million, with their exact positions influenced by the degree of substitution and the nature of adjacent functional groups [11].

For 2,2,5,5-tetramethyl-3-pyrroline derivatives, the four methyl groups create a distinctive spectroscopic signature. The methyl protons appear as sharp singlets in the aliphatic region (0.8-1.5 parts per million), with their chemical shifts influenced by the electronic properties of the pyrroline nitrogen [12]. The symmetry of the molecule results in equivalent methyl groups at positions 2 and 5, simplifying the spectral interpretation [12].

The acetyl functionality introduces additional complexity to the NMR spectrum. The acetyl methyl group typically resonates as a sharp singlet around 2.0-2.5 parts per million, while the carbonyl carbon appears in the downfield region of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum (170-180 parts per million) [2]. The electron-withdrawing nature of the acetyl group influences the chemical shifts of adjacent protons and carbons [2].

Methanesulfonylmethanol functionality presents unique NMR characteristics due to the presence of both sulfonate and hydroxyl groups [4]. The methanesulfonyl methyl protons appear as a distinctive singlet around 3.0 parts per million, while the methylene protons adjacent to the sulfonate group resonate in the 4.0-4.5 parts per million range [4]. The hydroxyl proton chemical shift is highly dependent on concentration and exchange conditions, typically appearing as a broad signal that may be suppressed in deuterated solvents [4].

Two-dimensional NMR techniques provide crucial connectivity information for complex pyrroline derivatives [11]. Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct Carbon-Hydrogen correlations, while Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal long-range coupling patterns that confirm structural assignments [11]. These techniques are particularly valuable for differentiating between regioisomers and confirming the substitution pattern of the pyrroline ring [11].

Dynamic NMR studies have revealed important information about conformational behavior of N-acyl pyrroline derivatives [13]. The barrier to rotation around the Carbon-Nitrogen bond in acetylated pyrrolines can be measured using variable-temperature NMR spectroscopy, providing insights into the preferred conformations and their relative stabilities [13].

Carbon-13 NMR spectroscopy offers complementary structural information, with chemical shifts that are highly sensitive to substitution patterns and electronic effects [11]. The pyrroline ring carbons typically appear in the range of 20-80 parts per million for saturated positions and 100-160 parts per million for unsaturated carbons [12]. The presence of electron-withdrawing groups such as acetyl and methanesulfonyl moieties causes downfield shifts of adjacent carbons [12].

Nitrogen-15 NMR spectroscopy, while less commonly employed due to low natural abundance and sensitivity issues, can provide valuable information about the electronic environment of the pyrroline nitrogen [14]. The chemical shift of the nitrogen nucleus is sensitive to hybridization state and the nature of substituents, offering insights into bonding and electronic structure [14].

High-Resolution Mass Spectrometry (HRMS) Validation

High-Resolution Mass Spectrometry represents the definitive analytical technique for molecular weight determination and structural confirmation of complex organic molecules [15]. For 1-acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol, HRMS analysis provides unambiguous molecular formula assignment and fragmentation patterns that confirm structural identity [15].

The molecular ion peak for the target compound should exhibit a mass-to-charge ratio corresponding to the calculated molecular weight within acceptable accuracy limits (typically within 5 parts per million for high-resolution instruments) [15]. Modern HRMS instruments equipped with Orbitrap or Time-of-Flight analyzers routinely achieve mass accuracy sufficient for unambiguous molecular formula determination [15].

Fragmentation patterns in mass spectrometry provide structural fingerprints that are characteristic of specific functional groups and substitution patterns [16]. For pyrroline derivatives, common fragmentation pathways include loss of acetyl groups (loss of 43 mass units), elimination of methanesulfonyl moieties (loss of 79 mass units), and ring-opening reactions that generate characteristic ion series [16].

The presence of methanesulfonylmethanol functionality introduces distinctive fragmentation patterns that can be used for structural confirmation [16]. Common neutral losses include methanesulfonic acid (96 mass units) and formaldehyde (30 mass units) from the methanesulfonylmethanol side chain [16]. These fragmentations often occur through rearrangement mechanisms that provide diagnostic ions for structural elucidation [16].

Isotope pattern analysis provides additional confirmation of molecular formula assignment [15]. The presence of sulfur atoms in the molecule introduces characteristic isotope patterns due to the natural abundance of sulfur-34 (4.25 percent), which can be compared with theoretical calculations to validate structural assignments [15].

Collision-Induced Dissociation (CID) experiments allow for detailed fragmentation pathway elucidation [16]. By systematically varying collision energies, it is possible to map the sequential loss of functional groups and identify the most labile bonds in the molecule [16]. This information is crucial for understanding stability patterns and optimizing synthetic protocols [16].

Accurate mass measurements of fragment ions provide additional structural constraints that can distinguish between isobaric species [15]. The combination of high mass accuracy and fragmentation analysis creates a powerful analytical framework for unambiguous structural characterization [15].

Data acquisition protocols for HRMS analysis of pyrroline derivatives require careful optimization of ionization conditions [15]. Electrospray Ionization (ESI) is typically preferred for polar compounds containing heteroatoms, while Atmospheric Pressure Chemical Ionization (APCI) may be advantageous for less polar derivatives [15]. The choice of ionization method can significantly influence the observed fragmentation patterns and sensitivity [15].

Ion mobility spectrometry coupled with high-resolution mass spectrometry (IM-HRMS) provides additional structural information through measurement of collision cross-sections [15]. This technique can differentiate between structural isomers that have identical molecular formulas but different three-dimensional shapes [15].

The solubility characteristics of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol have been investigated across a range of organic solvents with varying polarities. The compound demonstrates good solubility in polar and moderately polar organic solvents, which is consistent with its molecular structure containing both hydrophobic pyrrolidine ring system and polar methanesulfonyl functional groups [1].

Table 1: Solubility Profile in Organic Solvents

SolventPolarity IndexSolubilityNotes
Dimethyl sulfoxide (DMSO)7.2High (>20 mg/mL)Freshly prepared solutions recommended [2]
Acetone5.1Good (Soluble)Commonly used for polar organic compounds [1]
Dichloromethane3.1Good (Soluble)Good solubility for spin label compounds [1]
Ethanol4.3Good (Soluble)Polar protic solvent, good compatibility [1]
Methanol5.1Good (Soluble)Similar to ethanol, good solubility [1]
Ethyl acetate4.4Moderate (Expected)Moderate polarity, likely moderate solubility
Water10.2InsolubleHydrophobic compound, water-insoluble [2]
Hexane0.1Insoluble (Expected)Non-polar solvent, poor solubility expected
Toluene2.4Poor (Expected)Aromatic solvent, limited solubility expected

The solubility pattern follows the general principle that polar solvents dissolve polar compounds more effectively [3]. The highest solubility is observed in dimethyl sulfoxide, which is attributed to its high dielectric constant and ability to form hydrogen bonds with the compound's polar functional groups [2]. The methanesulfonyl group contributes significantly to the compound's polar character, enhancing solubility in polar organic solvents .

Acetone, dichloromethane, ethanol, and methanol all demonstrate good solubility characteristics, making them suitable for various analytical and preparative applications [1]. The solubility in these solvents is beneficial for chromatographic separations, recrystallization procedures, and solution-based reactions. The compound's insolubility in water is expected due to the predominance of hydrophobic structural elements, particularly the tetramethyl-substituted pyrroline ring system [2].

Thermal Stability and Phase Transition Behavior

The thermal stability of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol has been characterized through melting point determination and storage stability studies. The compound exhibits a well-defined melting point range of 110-112°C, indicating good crystalline order and thermal stability under controlled conditions [1].

Table 2: Thermal Stability and Phase Transition Data

PropertyValueSource/Reference
Melting Point (°C)110-112Chemical suppliers data [1]
Decomposition Temperature (°C)>150 (estimated)Extrapolated from similar compounds [5]
Thermal Stability Range (°C)Room temperature to 100Based on storage recommendations [6]
Recommended Storage Temperature (°C)-20Manufacturer specifications [6]
Phase Transition Temperature (°C)Not determinedRequires experimental determination
Thermal Degradation Onset (°C)>120 (estimated)Based on related nitroxide compounds [5]
Maximum Process Temperature (°C)80-100Conservative estimate for processing
Stability under HeatingStable below 100°CTypical for organic compounds [5]
Thermal Analysis MethodDifferential Scanning Calorimetry (DSC)Standard method for thermal analysis [7]

The compound's thermal behavior is influenced by its structural features, particularly the presence of the acetyl group and the methanesulfonyl moiety. Related pyrroline derivatives show similar thermal stability patterns, with decomposition typically occurring at temperatures significantly above the melting point [5] [8]. The thermal stability is enhanced by the tetramethyl substitution pattern, which provides steric protection to the reactive sites [9].

Storage at low temperatures (-20°C) is recommended to maintain long-term stability and prevent thermal degradation [6]. The compound should be protected from light during storage, as photodegradation can occur in spin-labeled compounds [10]. Differential scanning calorimetry studies on similar compounds indicate that phase transitions may occur before decomposition, though specific data for this compound requires experimental determination [7].

Crystalline vs. Amorphous State Characteristics

The solid-state properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol indicate that it exists primarily in a crystalline form, as evidenced by its sharp melting point range and powder appearance [1]. The crystalline nature is important for both stability and handling characteristics.

Table 3: Crystalline vs Amorphous State Characteristics

PropertyValueComments
Crystalline FormCrystalline solidSolid powder form reported [1]
Crystal SystemNot determinedRequires X-ray crystallography
Space GroupNot determinedRequires single crystal analysis
Unit Cell ParametersNot determinedRequires crystallographic study
Crystalline Melting Point (°C)110-112Well-defined melting point indicates crystalline nature [1]
Amorphous Glass Transition (°C)Not determinedWould require thermal analysis
Crystalline Density (g/cm³)Not determinedRequires pycnometry measurement
Amorphous Density (g/cm³)Not determinedRequires pycnometry measurement
Crystalline SolubilityLower (typical)Crystalline forms generally less soluble
Amorphous SolubilityHigher (typical)Amorphous forms generally more soluble
Crystalline StabilityMore stableCrystalline forms thermodynamically stable
Amorphous StabilityLess stableAmorphous forms kinetically stable
Polymorphic FormsNot characterizedMultiple forms possible but not studied
Preferred Form for StorageCrystallineCrystalline form preferred for stability

The crystalline state is characterized by ordered molecular packing, which typically results in lower solubility compared to amorphous forms but provides greater chemical and physical stability [7]. The sharp melting point range (110-112°C) is characteristic of a well-ordered crystalline structure, as amorphous materials typically exhibit broader melting transitions or glass transition temperatures [7].

The crystalline form is preferred for storage and handling due to its superior stability characteristics [10]. Crystalline materials are less prone to moisture absorption and chemical degradation compared to their amorphous counterparts. The ordered structure also provides better reproducibility in analytical measurements and pharmaceutical applications [11].

While polymorphic forms have not been systematically studied for this compound, the possibility of multiple crystalline forms exists, as is common with organic compounds containing multiple functional groups [7]. The methanesulfonyl group and acetyl functionality may adopt different conformations in the crystal lattice, potentially leading to polymorphic behavior. Further crystallographic studies would be required to fully characterize the solid-state behavior and identify any potential polymorphic forms [11].

XLogP3

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Wikipedia

(1-Acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonate

Dates

Last modified: 07-22-2023

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